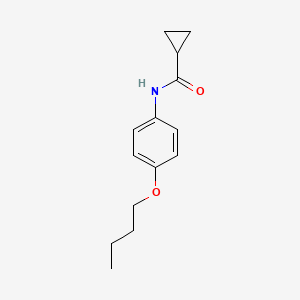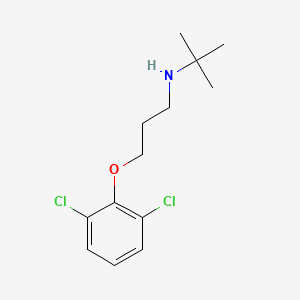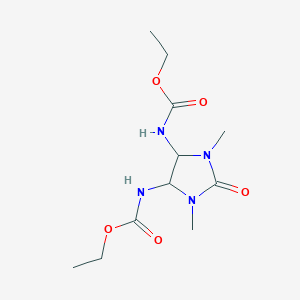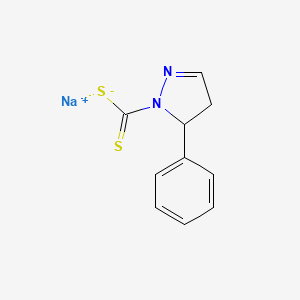
N-(4-butoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)cyclopropanecarboxamide, also known as BPC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BPC belongs to the class of cyclopropane carboxamides and has been found to exhibit interesting biological properties that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(4-butoxyphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. N-(4-butoxyphenyl)cyclopropanecarboxamide has been found to modulate the activity of glutamate receptors, which play a key role in synaptic plasticity and learning and memory. N-(4-butoxyphenyl)cyclopropanecarboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)cyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. N-(4-butoxyphenyl)cyclopropanecarboxamide has also been found to increase the levels of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation. N-(4-butoxyphenyl)cyclopropanecarboxamide has been found to reduce oxidative stress and inflammation, two processes that are implicated in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-butoxyphenyl)cyclopropanecarboxamide in scientific research is its relatively low toxicity. N-(4-butoxyphenyl)cyclopropanecarboxamide has been found to have a high safety profile and does not exhibit significant side effects at the doses used in laboratory experiments. N-(4-butoxyphenyl)cyclopropanecarboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(4-butoxyphenyl)cyclopropanecarboxamide in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on N-(4-butoxyphenyl)cyclopropanecarboxamide. One area of interest is the potential use of N-(4-butoxyphenyl)cyclopropanecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the exact mechanism of action of N-(4-butoxyphenyl)cyclopropanecarboxamide and to determine its efficacy in animal models of these diseases. Another area of interest is the potential use of N-(4-butoxyphenyl)cyclopropanecarboxamide in the enhancement of cognitive function in healthy individuals. Further studies are needed to determine the optimal dose and duration of N-(4-butoxyphenyl)cyclopropanecarboxamide treatment for this application. Finally, there is also potential for the development of novel analogs of N-(4-butoxyphenyl)cyclopropanecarboxamide with improved properties for use in scientific research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-butoxyphenyl)cyclopropanecarboxamide involves the reaction of 4-butoxyaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-butoxyphenyl)cyclopropanecarboxamide. The synthesis of N-(4-butoxyphenyl)cyclopropanecarboxamide is a relatively straightforward process and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-(4-butoxyphenyl)cyclopropanecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit interesting properties such as neuroprotective effects and the ability to enhance cognitive function. N-(4-butoxyphenyl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-10-17-13-8-6-12(7-9-13)15-14(16)11-4-5-11/h6-9,11H,2-5,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRRPDAFTSGLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4937983.png)
![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4938002.png)

![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)


![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
